Cdc7-IN-1

Description

Cell Division Cycle 7 (Cdc7) kinase is a crucial enzyme in eukaryotic organisms, playing a pivotal role in the initiation of DNA replication and the regulation of the cell cycle. medchemexpress.comadooq.com Its proper functioning ensures the faithful duplication of the genome before a cell divides.

The rationale for targeting Cdc7 kinase in disease research, particularly in oncology, stems from the observation that many cancer cells exhibit a heightened dependency on this enzyme for their proliferation. medchemexpress.comchemicalbook.com This has led to the development of various inhibitors aimed at disrupting its activity as a potential anti-cancer strategy. chemicalbook.com

Within this landscape of drug discovery, Cdc7-IN-1 has emerged as a significant tool for laboratory investigations. Also referred to as Compound 13, it is a highly potent and selective, ATP-competitive inhibitor of Cdc7 kinase. medchemexpress.comadooq.com Its primary role is that of a small molecule probe, allowing researchers to meticulously study the consequences of Cdc7 inhibition in a controlled, preclinical setting.

The academic exploration of Cdc7-IN-1 is centered on understanding its precise mechanism of action and its effects on cancer cells. These studies are vital for validating Cdc7 as a therapeutic target and for providing a chemical framework for the development of future clinical candidates.

Cell Division Cycle 7 (Cdc7) is a serine-threonine kinase that is essential for the transition from the G1 phase (growth) to the S phase (DNA synthesis) of the cell cycle. glpbio.com Its primary function is to "license" the origins of replication along the DNA, effectively giving the green light for DNA duplication to begin. adooq.com This is achieved through the phosphorylation of several components of the minichromosome maintenance (MCM) protein complex, which is a key part of the machinery that unwinds DNA for replication. adooq.comadooq.com Without the activity of Cdc7, cells are unable to initiate DNA synthesis and cannot proceed through the cell division process. medchemexpress.com

The rationale for inhibiting Cdc7 kinase as a therapeutic strategy, particularly in cancer, is multifaceted. Many types of tumors show high levels of Cdc7 expression, which is often associated with poor clinical outcomes. medchemexpress.com Cancer cells are often characterized by uncontrolled proliferation, making them particularly reliant on the machinery of DNA replication. medchemexpress.comchemicalbook.com By inhibiting Cdc7, researchers aim to selectively halt the replication of these rapidly dividing cancer cells, leading to cell death, while having a lesser effect on normal, healthy cells that divide less frequently. chemicalbook.com Furthermore, disrupting the DNA replication process can induce a state of "replication stress" in cancer cells, which can trigger apoptosis (programmed cell death). chemicalbook.com

Cdc7-IN-1 is a powerful laboratory tool designed specifically for studying the function of Cdc7 kinase. It is characterized as a highly potent and selective inhibitor, meaning it strongly binds to and blocks the activity of Cdc7 with minimal off-target effects on other kinases. medchemexpress.comadooq.com This selectivity is crucial for ensuring that the observed cellular effects are indeed due to the inhibition of Cdc7 and not some other unintended interaction. As an ATP-competitive inhibitor, Cdc7-IN-1 works by binding to the same site on the kinase that ATP (the cell's energy currency) would normally bind to, thereby preventing the kinase from carrying out its function. medchemexpress.comadooq.com

Key properties of Cdc7-IN-1 are summarized in the table below:

| Property | Description | Reference |

| Target | Cell Division Cycle 7 (Cdc7) kinase | medchemexpress.comadooq.com |

| Mechanism of Action | ATP-competitive inhibitor | medchemexpress.comadooq.com |

| Potency (IC50) | 0.6 nM | medchemexpress.comadooq.com |

| Key Characteristics | High potency, high selectivity, slow off-rate | medchemexpress.comadooq.com |

IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Academic research utilizing Cdc7-IN-1 focuses on its ability to potently inhibit the activity of Cdc7 within cancer cells and its effectiveness at inducing cell death. medchemexpress.com Investigations with this compound help to elucidate the downstream cellular consequences of blocking this critical kinase. The slow off-rate characteristic of Cdc7-IN-1 is particularly advantageous for research, as it ensures a sustained inhibition of the target, allowing for a clearer observation of the resulting biological effects. medchemexpress.comadooq.com Studies with Cdc7-IN-1 and similar molecules are instrumental in the preclinical validation of Cdc7 as a viable target for cancer therapy and provide a foundation for the design of new and improved therapeutic agents.

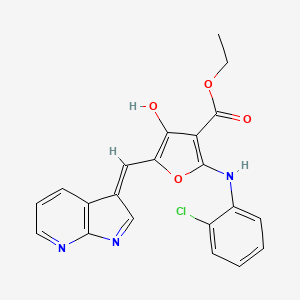

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chloroanilino)-4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O4/c1-2-28-21(27)17-18(26)16(10-12-11-24-19-13(12)6-5-9-23-19)29-20(17)25-15-8-4-3-7-14(15)22/h3-11,25-26H,2H2,1H3/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEODYFHQBZJNQ-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Medicinal Chemistry of Cdc7 in 1

Historical Context of Cdc7 Kinase Inhibitor Development

The historical development of Cdc7 kinase inhibitors stems from the recognition of Cdc7's crucial function in DNA replication and its dysregulation in cancer. irstreet.comnih.govdovepress.com Initial studies in budding yeast identified Cdc7 as a key regulator required for initiating DNA synthesis. nih.govdovepress.com Subsequent research demonstrated the conserved presence and function of Cdc7 and its regulatory subunit Dbf4 across species. nih.govdovepress.com The potential of Cdc7 as a cancer therapy target was further supported by findings that Cdc7 inhibition could induce selective tumor-cell death, often in a p53-independent manner, while causing only reversible cell cycle arrest in normal cells. aacrjournals.orgdovepress.comnih.govresearchgate.net

Despite the therapeutic potential, developing effective Cdc7 inhibitors has presented challenges. Cdc7 exhibits a low Km for ATP, making it difficult to design inhibitors that can effectively compete with the high intracellular concentrations of ATP. irstreet.comresearchgate.net Furthermore, the unique structural features of the Cdc7 protein, including polypeptide segments interrupting the kinase domains, have contributed to the difficulty in identifying suitable chemical scaffolds. researchgate.net Early efforts in Cdc7 inhibitor development led to the identification of compounds such as PHA-767491, a prototype inhibitor that also showed cross-reactivity with Cdk9. aacrjournals.org Other early chemical classes explored include pyrrolopyridinones. nih.govresearchgate.net Drug discovery efforts targeting Cdc7 have spanned over 20 years, with many early candidates not progressing beyond initial clinical trials due to lacking optimal properties. schrodinger.comschrodinger.com

Rational Design Principles and Chemical Series Leading to Cdc7-IN-1

The rational design of Cdc7-IN-1, like other potent Cdc7 inhibitors, has been guided by the need to overcome the challenges associated with targeting this kinase, particularly the requirement for high potency to compete with ATP and achieving selectivity. Rational design principles often involve understanding the kinase's active site and identifying chemical scaffolds that can bind effectively. acs.orgacs.org

One approach has been the optimization of existing chemical series that showed initial Cdc7 inhibitory activity. For instance, the optimization of thieno[3,2-d]pyrimidinone analogues exhibiting time-dependent Cdc7 kinase inhibition and slow dissociation kinetics led to the identification of compounds with potent cellular activity and kinase selectivity. acs.org Another strategy involved the exploration of novel chemotypes with the aim of achieving best-in-class properties. schrodinger.comschrodinger.com

While specific details on the precise chemical series directly leading to Cdc7-IN-1 are not extensively detailed in the provided search results, the development of potent and selective Cdc7 inhibitors has involved exploring diverse chemical scaffolds. These include furanone-based inhibitors, thieno[3,2-d]pyrimidin-4(3H)-one derivatives, and pyrrolopyridinones. irstreet.comnih.govnih.govresearchgate.netacs.org The design process often involves iterative cycles of synthesis, biological evaluation, and structural analysis to refine the chemical structure and improve inhibitory activity and selectivity. schrodinger.com

Structure-Activity Relationship (SAR) Studies Guiding Cdc7-IN-1 Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds in medicinal chemistry. These studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these modifications on biological activity. For Cdc7 inhibitors, SAR studies aim to identify the key structural features responsible for potent binding to the Cdc7 kinase and selectivity over other kinases.

SAR studies on various Cdc7 inhibitor series have revealed insights into the interactions within the kinase active site. For example, studies on aminopyrimidine analogs suggested that the aminopyrimidine group likely interacts with the hinge region of Cdc7. dovepress.com Modifications to different parts of the core scaffold, such as substitutions on nitrogen atoms or the introduction of specific functional groups, have been explored to enhance potency and improve pharmacokinetic properties. acs.org

While specific SAR data for Cdc7-IN-1 is not explicitly detailed, the optimization of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives, using compounds like TAK-931 as a lead, involved analyzing SAR to improve structure and activity. nih.gov These studies are crucial for understanding how modifications to the chemical structure influence binding affinity, cellular potency, and selectivity, ultimately guiding the design of optimized inhibitors like Cdc7-IN-1.

Computational Approaches in the Design and Analysis of Cdc7-IN-1 Analogs

Computational approaches play a significant role in modern drug discovery, complementing experimental methods in the design and analysis of potential drug candidates, including Cdc7 inhibitors. acs.orgdiva-portal.orgresearchgate.net These methods allow for the exploration of chemical space, prediction of binding modes, and assessment of molecular properties before synthesis.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule required for biological activity. schrodinger.comresearchgate.netnih.govmdpi.com These features can include hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups. Pharmacophore models can be generated based on known active ligands (ligand-based) or the structure of the target protein (structure-based). schrodinger.commdpi.com

Virtual screening utilizes these pharmacophore models to search large databases of chemical compounds computationally, identifying molecules that are likely to bind to the target protein. schrodinger.commdpi.comresearchgate.net This approach helps prioritize compounds for experimental testing, significantly reducing the time and resources required for lead discovery. For Cdc7 inhibitors, putative pharmacophore models based on in silico docking analysis of known inhibitors have been used to identify new chemical classes. researchgate.netnih.gov

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a small molecule ligand when bound to a protein target. acs.orgdiva-portal.orgacs.orgnih.govresearchgate.net It estimates the binding affinity between the ligand and the protein, providing insights into the key interactions that stabilize the complex. acs.orgdiva-portal.orgacs.orgnih.gov

For Cdc7 inhibitors, molecular docking studies have been employed to understand the interaction of compounds within the CDC7 kinase active site. acs.orgdiva-portal.orgresearchgate.netnih.govacs.orgnih.govresearchgate.net These studies can reveal hydrogen bonding interactions, hydrophobic contacts, and other forces that contribute to binding. For example, docking simulations have suggested interactions between inhibitor functional groups and specific amino acid residues in the Cdc7 hinge region. dovepress.comresearchgate.net Induced fit docking (IFD) methods, which account for the flexibility of both the ligand and the protein, are often used to generate highly accurate binding poses. schrodinger.comdiva-portal.org

Molecular Dynamics Simulations for Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, allowing researchers to study the stability of the complex and the conformational changes that occur upon binding. acs.orgdiva-portal.orgresearchgate.netmdpi.comacs.orgnih.govresearchgate.net MD simulations can reveal the flexibility of the ligand within the binding site and the dynamic interactions with surrounding amino acid residues. acs.orgdiva-portal.orgacs.orgnih.gov

MD simulations have been used in the study of Cdc7 kinase and its interactions with potential inhibitors. acs.orgdiva-portal.orgacs.orgnih.govresearchgate.net These simulations can help validate the stability of docked complexes and provide further insights into the binding free energy. acs.orgdiva-portal.orgnih.gov For instance, MD simulations have been used to analyze the stability and binding energy of pyrazole (B372694) compounds with the CDC7 kinase enzyme, assessing conformational flexibility and ligand modification within the binding site. acs.orgnih.gov

Computational approaches, including pharmacophore modeling, virtual screening, molecular docking, and molecular dynamics simulations, are integral to the rational design and optimization of Cdc7 inhibitors like Cdc7-IN-1, enabling researchers to predict and understand the complex interactions between inhibitors and the Cdc7 kinase target. acs.orgdiva-portal.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis has been a valuable tool in the discovery and optimization of Cdc7 inhibitors. acs.orgresearchgate.netaphrc.orgresearchgate.netjmaterenvironsci.com QSAR studies aim to establish a correlation between the structural properties of a series of compounds and their biological activity, allowing for the prediction of the activity of new, untested molecules and guiding the design of improved inhibitors. researchgate.netjmaterenvironsci.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of Cdc7 inhibitors, including furanone and pyrrolopyridinone derivatives. acs.orgresearchgate.netaphrc.orgresearchgate.netdntb.gov.ua These analyses generate contour maps that highlight regions around the molecule where specific steric, electrostatic, or hydrophobic features are predicted to enhance or diminish inhibitory activity. aphrc.orgresearchgate.netjmaterenvironsci.com By interpreting these maps, medicinal chemists can make informed decisions about structural modifications to improve potency and selectivity. aphrc.orgresearchgate.net

For instance, 3D-QSAR analysis combined with molecular docking has been used to investigate the binding interaction between Cdc7 and furanone inhibitors, helping to pinpoint critical regions for modification and guiding the design of more potent derivatives. acs.orgresearchgate.netaphrc.org

Analog Development and Derivative Research of Cdc7-IN-1

The development of analogs and derivatives is a crucial part of medicinal chemistry, aimed at optimizing the properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile. Research on Cdc7 inhibitors has involved the synthesis and evaluation of numerous analogs based on various core scaffolds, including pyrrolopyridinones, benzofuropyrimidinones, azaindole-pyrimidinones, thieno[3,2-d]pyrimidin-4(1H)-ones, and furanone derivatives. researchgate.netacs.orgmdpi.comnih.govnih.govnih.govacs.orgresearchgate.netrcsb.orgacs.org

Structure-activity relationship (SAR) studies have been fundamental in this process, revealing how specific structural changes impact inhibitory activity against Cdc7 and selectivity over other kinases. researchgate.netnih.govnih.govresearchgate.netnih.govacs.orgresearchgate.netacs.org For example, SAR studies on dihydrothieno[3,2-d]pyrimidin-4(1H)-ones identified that the incorporation of a substituted aminomethyl group at the 2-position improved kinase selectivity. researchgate.net

The optimization process often involves addressing potential liabilities identified in initial lead compounds. For instance, efforts have been made to improve the oral bioavailability of some Cdc7 inhibitors by modifying their structure to disrupt planarity and improve ADME properties. acs.org Structure-based approaches, guided by crystallographic data, have also been employed to overcome issues like formaldehyde (B43269) adduct formation observed with certain analogs. acs.org

Molecular Target Engagement and Mechanism of Action of Cdc7 in 1

Biochemical Characterization of Cdc7-IN-1 Interaction with Cdc7 Kinase

Biochemical studies are essential to understand how Cdc7-IN-1 interacts with Cdc7 kinase at a molecular level, determining the strength and specificity of binding and the nature of the enzymatic inhibition.

Binding Affinity and Specificity Profiling (e.g., ATP-Competitive Inhibition)

Cdc7-IN-1 has been characterized as a highly potent, selective, and ATP-competitive inhibitor of Cdc7 kinase. medchemexpress.comadooq.com ATP-competitive inhibitors bind to the ATP-binding site of the kinase, competing with ATP for access and thereby preventing the transfer of a phosphate (B84403) group to the substrate. This mode of inhibition is common among many kinase inhibitors. nih.govdiva-portal.org The ATP-competitive nature of Cdc7-IN-1's inhibition of Cdc7 has been reported. medchemexpress.comadooq.com

Enzymatic Inhibition Kinetics and Potency Assessment

The potency of an inhibitor is typically measured by its IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the enzyme activity. Cdc7-IN-1 has demonstrated high potency against Cdc7 kinase, with reported IC50 values in the nanomolar range. For instance, an IC50 value of 0.6 nM at 1 mM ATP has been reported for Cdc7-IN-1. medchemexpress.comadooq.com The compound is also described as having slow off-rate characteristics, suggesting a stable interaction with the target enzyme. medchemexpress.comadooq.com

Table 1: Enzymatic Inhibition Potency of Cdc7-IN-1

| Target Kinase | Inhibition Type | IC50 (at 1 mM ATP) | Off-rate Characteristics |

| Cdc7 | ATP-competitive | 0.6 nM | Slow |

Structural Elucidation of Cdc7-IN-1 Bound Kinase Complexes

Understanding the three-dimensional structure of Cdc7 kinase in complex with inhibitors like Cdc7-IN-1 is crucial for revealing the precise binding mode and the molecular interactions that contribute to potency and selectivity.

X-ray Crystallography of Cdc7-IN-1 and Cdc7-Dbf4 Complexes

X-ray crystallography is a powerful technique used to determine the atomic structure of proteins and protein-ligand complexes. mdpi.com Crystal structures of human Cdc7-Dbf4 in complex with nucleotides or ATP-competing small molecules have been determined, providing insights into the active and inhibited forms of the kinase. nih.gov These structures show that the activator protein Dbf4 wraps around Cdc7, forming a large interface that is essential for Cdc7 kinase activity. bohrium.comnih.gov While a specific crystal structure of Cdc7-IN-1 bound to Cdc7-Dbf4 was not explicitly detailed in the provided search results, structural studies of Cdc7-Dbf4 complexes with ATP-competitive inhibitors have been instrumental in understanding the structural basis for inhibitor binding and guiding the design of more potent and specific Cdc7 inhibitors. crick.ac.ukbohrium.comnih.gov These structures reveal how inhibitors interact within the ATP-binding pocket, providing a framework for rational drug design. crick.ac.uknih.gov

Cryo-Electron Microscopy and Other Biophysical Techniques

Cryo-electron microscopy (Cryo-EM) and other biophysical techniques are increasingly used to study the structure and dynamics of protein complexes, including those involved in DNA replication initiation. mdpi.comnih.gov Cryo-EM has been used to study the structure of the MCM2-7 double hexamer bound to Cdc7-Dbf4, providing insights into how DDK (Dbf4-dependent kinase, which includes Cdc7-Dbf4) interacts with and phosphorylates its substrate. ebi.ac.ukbohrium.com These studies reveal the anchoring points and conformational changes that occur upon DDK binding to the MCM complex. ebi.ac.ukbohrium.com While specific Cryo-EM studies involving Cdc7-IN-1 were not highlighted, these techniques are valuable for understanding the broader context of Cdc7 function and how inhibitors might affect its interaction with its physiological substrates within larger cellular machinery like the replisome. Other biophysical techniques, such as those used to study protein-ligand binding kinetics and thermodynamics, can complement structural data by providing quantitative information about the interaction between Cdc7-IN-1 and Cdc7.

Cellular Engagement and Target Occupancy Dynamics

Evaluating the cellular engagement and target occupancy of Cdc7-IN-1 is crucial to understand its effectiveness within a living cell. This involves assessing whether the inhibitor reaches its target, binds to it, and inhibits its activity in the complex cellular environment.

Cellular assays can measure the impact of Cdc7-IN-1 on Cdc7 activity by monitoring the phosphorylation status of known Cdc7 substrates, such as MCM2. Reduced phosphorylation of MCM2 at Cdc7-dependent sites serves as a biomarker for Cdc7 inhibition in cells. oncotarget.comdiva-portal.orginvestorroom.comaacrjournals.org Studies have shown that Cdc7-IN-1 potently inhibits Cdc7 activity in cancer cells. medchemexpress.com The compound has been shown to block DNA synthesis and affect the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites. researchgate.net

Target occupancy studies, which directly measure the extent to which an inhibitor is bound to its target protein within cells, can provide valuable information about the cellular potency and pharmacodynamics of the compound. While detailed target occupancy dynamics for Cdc7-IN-1 were not extensively described in the provided results, the observed cellular effects, such as inhibition of DNA synthesis and induction of cell death in cancer cells, indicate effective cellular engagement and target inhibition. medchemexpress.cominvestorroom.comresearchgate.net The cellular response to Cdc7 inhibition can be intricate, and while MCM2 phosphorylation is a sensitive biomarker, it may not always directly correlate with the effects on DNA synthesis across all contexts. acs.orgdiva-portal.org

Impact of Cdc7-IN-1 on Cdc7 Kinase Substrate Phosphorylation

Cdc7 kinase exerts its downstream effects primarily through the phosphorylation of key protein substrates involved in DNA replication and cell cycle control. Inhibition of Cdc7 by Cdc7-IN-1 is expected to directly impair the phosphorylation of these substrates.

Phosphorylation of Mini-Chromosome Maintenance (MCM) Proteins (e.g., MCM2)

A primary and well-established substrate of the Cdc7-Dbf4 complex is the Mini-Chromosome Maintenance (MCM) protein complex, particularly MCM2 atlasgeneticsoncology.orgnih.govroyalsocietypublishing.orgoncotarget.comaacrjournals.orgresearchgate.netembopress.orgmolbiolcell.orgpnas.orgnih.govresearchgate.net. The MCM2-7 complex functions as the replicative helicase, essential for unwinding DNA at replication origins oncotarget.comaacrjournals.org. Phosphorylation of MCM proteins by Cdc7 is a crucial step in the activation of licensed replication origins and the initiation of DNA synthesis during S phase atlasgeneticsoncology.orgnih.govroyalsocietypublishing.orgoncotarget.comaacrjournals.org.

Research indicates that Cdc7 phosphorylates MCM2 at multiple serine residues, including Ser40 and Ser53 researchgate.netpnas.org. Phosphorylation of MCM2 by Cdc7 is required for the initiation of DNA replication but not for the initial loading of the MCM complex onto DNA aacrjournals.orgmolbiolcell.org. Studies using Cdc7 inhibitors have shown a reduction in MCM2 phosphorylation, correlating with the suppression of Cdc7 activity researchgate.net. For instance, treatment with the Cdc7 inhibitor XL413 nearly abolished S40/41 MCM2 phosphorylation in certain cell lines researchgate.net. The phosphorylation of chromatin-bound MCM2 by Cdc7/Dbf4 is regulated during the cell cycle, being low in G1, increasing in G1/S to S phase, and peaking in G2/M cells molbiolcell.org. Chromatin-associated MCM2 is phosphorylated by Cdc7/Dbf4 in G1/S, coinciding with DNA replication initiation molbiolcell.org.

Modulation of Other Investigational Substrates (e.g., Claspin, HP1)

Beyond the MCM complex, Cdc7 is known to phosphorylate other proteins involved in cell cycle regulation and DNA damage response, including Claspin and Heterochromatin Protein 1 (HP1) atlasgeneticsoncology.orgucl.ac.ukaacrjournals.orgcarnabio.comresearchgate.netcmdm.tw.

Cdc7 phosphorylates Claspin, an adaptor protein that is important for the activation of the ATR-CHK1 pathway, a key component of the DNA replication checkpoint and DNA damage response atlasgeneticsoncology.orgaacrjournals.orgaacrjournals.orgtandfonline.com. Phosphorylation of Claspin by Cdc7 is crucial for mediating the ATR-Chk1 pathway, particularly in the presence of DNA replication inhibitors aacrjournals.orgaacrjournals.org.

Cdc7 also phosphorylates HP1, a protein involved in the formation and maintenance of heterochromatin and the promotion of sister chromatid cohesion during mitosis atlasgeneticsoncology.orgaacrjournals.orgaacrjournals.org. Phosphorylation of HP1 by Cdc7 contributes to the proper segregation of chromosomes atlasgeneticsoncology.orgaacrjournals.org.

Inhibition of Cdc7 by Cdc7-IN-1 would therefore be expected to reduce the phosphorylation levels of Claspin and HP1, thereby impacting the downstream pathways regulated by these proteins.

Downstream Signaling Pathway Perturbations Induced by Cdc7-IN-1

The inhibition of Cdc7 kinase activity by Cdc7-IN-1 leads to significant perturbations in several downstream signaling pathways, primarily those governing DNA replication and cell cycle control.

Disruption of DNA Replication Initiation and Fork Progression

Cdc7 is essential for the initiation of DNA replication at origins by phosphorylating MCM proteins, thereby enabling replisome activity atlasgeneticsoncology.orgresearchgate.netucl.ac.uknih.govoncotarget.comaacrjournals.orgresearchgate.netembopress.orgpitt.edu. Inhibition of Cdc7 activity directly impairs the "firing" of replication origins oncotarget.com. This leads to a reduction in the number of active replication forks and a consequent disruption of DNA synthesis medchemexpress.comatlasgeneticsoncology.orgoncotarget.comaacrjournals.orgcarnabio.comaacrjournals.orgnih.gov.

Furthermore, recent studies indicate that Cdc7 also plays a role in regulating replication fork progression independently of its role in origin firing nih.govembopress.org. Cdc7 localizes at replication forks and, in conjunction with MRE11, mediates the active slowing of fork progression under conditions of mild topological stress nih.govembopress.org. Cdc7 is also involved in the processing and restart of stalled forks nih.govembopress.org. Inhibition of Cdc7 can lead to altered fork speeds and, under certain conditions, contribute to replication-dependent chromosome breakage nih.govembopress.org.

Effects on Cell Cycle Checkpoints (e.g., S-phase, G2/M)

Cdc7 plays a significant role in regulating cell cycle progression, particularly through the S phase and in the context of cell cycle checkpoints atlasgeneticsoncology.orgresearchgate.netucl.ac.uknih.govoncotarget.commolbiolcell.orgcarnabio.com. Inhibition of Cdc7 in cancer cells typically impairs progression through S phase aacrjournals.orgnih.gov.

In normal cells, inhibition or depletion of Cdc7 can trigger a DNA origin activation checkpoint, leading to a reversible G1 arrest oncotarget.com. However, in cancer cells, particularly those with defects in G1-S checkpoint proteins, Cdc7 inhibition can lead to lethal S phase or M phase progression aacrjournals.orgcarnabio.com.

Cdc7 is also implicated in the intra-S phase and G2/M checkpoints atlasgeneticsoncology.orgresearchgate.netucl.ac.ukoncotarget.comresearchgate.netmolbiolcell.orgcarnabio.comresearchgate.netpitt.eduembopress.orgguidetoimmunopharmacology.orgdisprot.org. While Cdc7 is important for the ATR-CHK1 activation via Claspin phosphorylation in response to DNA damage or replication stress, inhibition of Cdc7 can lead to apoptosis without activating the CHK1-dependent pathway, which is different from the effects of other DNA replication inhibitors aacrjournals.orgaacrjournals.org. Cdc7 inhibition can cause an accumulation of cells in late S-G2-M, potentially indicating a G2 arrest aacrjournals.org. This delay in mitotic entry upon Cdc7 inhibition appears to be dependent on WEE1 kinase aacrjournals.org.

Modulation of DNA Damage Response Pathways

Cdc7 is involved in the cellular response to DNA damage and replication stress atlasgeneticsoncology.orgnih.govembopress.orgcarnabio.comresearchgate.netcmdm.twaacrjournals.orgpitt.eduguidetoimmunopharmacology.orgdisprot.orgguidetomalariapharmacology.orgnih.govnih.govnih.gov. It contributes to the activation of the ATR-CHK1 pathway by phosphorylating Claspin atlasgeneticsoncology.orgaacrjournals.orgaacrjournals.orgtandfonline.com.

Interestingly, Cdc7 also appears to play a pro-survival role in DNA-damaged cells. It has been shown to protect the protein Tob from degradation, thereby contributing to the viability of cells with mild DNA damage nih.govnih.gov. Cells lacking Cdc7 expression undergo apoptosis after mild DNA damage, suggesting that Cdc7 is essential for maintaining cell viability under these conditions nih.govnih.gov.

Inhibition of Cdc7 can therefore have complex effects on the DNA damage response, potentially impairing checkpoint activation through Claspin while also removing a pro-survival signal mediated by Tob stabilization.

Preclinical Efficacy and Biological Impact of Cdc7 in 1

In Vitro Efficacy Studies in Cellular Models

Antiproliferative and Cytotoxic Effects in Various Cancer Cell Lines

The inhibition of Cdc7 kinase has demonstrated potent antiproliferative and cytotoxic effects across a wide array of cancer cell lines. Cdc7 inhibitors, a class of molecules to which Cdc7-IN-1 belongs, have shown efficacy in over 100 cancer cell lines of diverse origins, including those from colon, lung, and breast cancers, as well as leukemia. aacrjournals.org These compounds function by binding to the ATP-binding site of the Cdc7 kinase, which is crucial for the initiation of DNA replication. aacrjournals.orgpatsnap.com By blocking this activity, the inhibitors disrupt the normal progression of the cell cycle, leading to cell death. aacrjournals.orgpatsnap.com

The cytotoxic effects are particularly pronounced in cancer cells due to their high proliferation rates and frequent defects in cell cycle checkpoint pathways. nih.gov For instance, the Cdc7 inhibitor PHA-767491 has been shown to induce cell death in multiple cancer cell lines. nih.gov Similarly, another Cdc7 inhibitor, compound #3, exhibited submicromolar IC50 values for cell proliferation inhibition in various tumor lines. nih.gov In glioblastoma cell lines U87-MG and U251-MG, a Cdc7 inhibitor demonstrated a time- and dose-dependent decrease in cell viability. researchgate.net The effectiveness of these inhibitors is underscored by their ability to inhibit the phosphorylation of the minichromosome maintenance protein 2 (Mcm2), a key substrate of Cdc7, which is essential for DNA replication. aacrjournals.orgresearchgate.net

| Cdc7 Inhibitor | Cancer Cell Line | Effect | IC50 Value |

|---|---|---|---|

| PHA-767491 | Multiple Cancer Cell Lines | Induces cell death | Not specified |

| Compound #3 | Various Tumor Lines | Inhibition of cell proliferation | Submicromolar |

| XL413 | H69-AR (Small-Cell Lung Cancer) | Inhibition of cell viability | 416.8 μM |

| XL413 | H446-DDP (Small-Cell Lung Cancer) | Inhibition of cell viability | 681.3 μM |

| Generic Cdc7 Inhibitor | U87-MG (Glioblastoma) | Decreased cell viability | Concentration-dependent |

| Generic Cdc7 Inhibitor | U251-MG (Glioblastoma) | Decreased cell viability | Concentration-dependent |

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., p53-independent)

A key aspect of the anticancer activity of Cdc7 inhibitors is their ability to induce apoptosis, or programmed cell death. patsnap.com This process is often initiated following the disruption of DNA replication and the accumulation of DNA damage. nih.gov Studies have shown that the depletion or inhibition of Cdc7 in cancer cells leads to an abnormal S phase, chromosome fragmentation, and ultimately, cell death. nih.govaacrjournals.org

Significantly, this induction of apoptosis is frequently independent of the tumor suppressor protein p53. nih.govaacrjournals.org This is a crucial feature, as many cancers harbor mutations in the p53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway. aacrjournals.orgaacrjournals.org In cancer cells lacking functional p53, Cdc7 inhibition leads to progression through a defective S phase, culminating in apoptotic cell death. aacrjournals.org For example, in pancreatic cancer cell lines Capan-1 and PANC-1, knockdown of Cdc7 with siRNA resulted in significant apoptotic cell death, as evidenced by a prominent sub-G1 peak in flow cytometry, positive Annexin V labeling, and cleavage of PARP-1 and caspase-3. nih.govresearchgate.net These findings were replicated with the use of the small molecule inhibitor PHA-767491. nih.govresearchgate.net The p53-independent nature of this cell death mechanism makes Cdc7 inhibitors a promising therapeutic strategy for a broad range of tumors, including those with p53 mutations. nih.govaacrjournals.org

Modulation of Cellular Phenotypes (e.g., Senescence, Autophagy, Migration, Invasion)

Beyond inducing apoptosis, the inhibition of Cdc7 can trigger other cellular phenotypes, such as senescence. uni.lu Cellular senescence is a state of irreversible growth arrest that can act as a barrier to tumor progression. researchgate.net Pharmacological or genetic inhibition of Cdc7 has been shown to induce a senescent phenotype in liver cancer cells, particularly those with TP53 mutations. researchgate.net In breast-derived MCF10A cells, prolonged inhibition of Cdc7 led to a reversible senescent-like state. nih.gov This induction of senescence is often associated with the generation of aneuploid cells that express inflammatory cytokines and chemokines, a phenomenon known as the senescence-associated secretory phenotype (SASP). nih.gov

The impact of Cdc7 inhibition on other cellular processes like autophagy, migration, and invasion is also an area of active investigation. For instance, in glioblastoma cells, the Cdc7 inhibitor PHA-767491 hydrochloride was found to suppress not only growth but also invasiveness. researchgate.net Furthermore, targeting both WEE1 and ATM in pancreatic cancer cells, a strategy that also impacts the DNA damage response, was shown to reduce cell migration. e-crt.org

Differential Effects in Cancer Versus Non-Transformed Cells

A significant advantage of targeting Cdc7 is the observed differential effect between cancerous and non-transformed cells. patsnap.com While Cdc7 inhibition is cytotoxic to cancer cells, it generally does not cause cell death in normal cells. nih.govnih.gov Instead, in normal, non-transformed cells with a functional p53 pathway, the depletion of Cdc7 activates a cell cycle checkpoint, leading to a reversible G1 arrest. aacrjournals.orgaacrjournals.orgshu.edu This checkpoint allows normal cells to halt progression through the cell cycle until Cdc7 function is restored, thereby protecting them from the lethal consequences of aberrant DNA replication. aacrjournals.orgaacrjournals.org

This selectivity is attributed to the fact that cancer cells often have defective checkpoint mechanisms, making them more reliant on robust DNA replication machinery and more vulnerable to its disruption. nih.govshu.edu The heightened dependence of cancer cells on Cdc7 for their proliferation and survival provides a therapeutic window, allowing for the targeted killing of tumor cells while sparing healthy tissues. patsnap.comaacrjournals.org For example, the Cdc7 inhibitor PHA-767491 induced cell death in multiple cancer cell lines but did not affect the viability of normal human dermal fibroblasts. nih.gov Similarly, other novel Cdc7 inhibitors have shown minimal effects on human fibroblast cell lines while being potently cytotoxic to a broad range of cancer cells. aacrjournals.org

In Vivo Efficacy Studies in Preclinical Animal Models

Anti-Tumor Activity in Xenograft Models (e.g., Colon, Pancreatic, Leukemia)

The promising in vitro results of Cdc7 inhibition have been successfully translated into in vivo preclinical models. Cdc7 inhibitors have demonstrated significant anti-tumor activity in various xenograft models, where human cancer cells are implanted into immunodeficient mice. For instance, in a mouse xenograft model using the A2780 ovarian cancer cell line, an oral administration of a potent Cdc7 inhibitor led to effective tumor growth inhibition. nih.gov

In the context of pancreatic cancer, a Capan-1 mouse xenograft model treated with a combination of WEE1 and ATM inhibitors, which also target the DNA damage response, showed a significant reduction in tumor growth. e-crt.org Similarly, in a small-cell lung cancer xenograft model using H69-AR cells, the combination of the Cdc7 inhibitor XL413 with chemotherapy significantly inhibited tumor growth. nih.gov Furthermore, studies on human HL60 leukemia tumors implanted in nude mice have shown that a dual Cdc7/Cdk9 inhibitor, PHA-767491, not only inhibited tumor growth but also caused tumor regression in some animals. nih.gov The efficacy of these inhibitors in vivo is often correlated with the successful inhibition of Mcm2 phosphorylation within the tumor tissue, confirming target engagement. aacrjournals.org These findings from various cancer models underscore the potential of Cdc7 inhibitors as effective anti-cancer agents in a clinical setting. nih.gov

| Cdc7 Inhibitor/Strategy | Cancer Type | Xenograft Model | Observed Anti-Tumor Activity |

|---|---|---|---|

| Compound #3 | Ovarian Cancer | A2780 cells | Effective tumor growth inhibition |

| XL413 (in combination with chemotherapy) | Small-Cell Lung Cancer | H69-AR cells | Significantly inhibited tumor growth |

| PHA-767491 | Leukemia | HL60 cells | Inhibition of tumor growth and some tumor regression |

| Dequalinium chloride | Not specified | In vivo preclinical cancer models | Antitumor activity |

| TAK-931 | Not specified | In vivo models | Potent antitumor immunity and efficacy |

Evaluation in Syngeneic and Genetically Engineered Mouse Models

The antitumor activity of Cdc7 inhibitors has been evaluated in syngeneic mouse models, which utilize immunocompetent mice, making them suitable for studying the interplay between the investigational agent and the immune system. For instance, the Cdc7 inhibitor TAK-931 has been studied in such models. These studies are crucial for assessing how the inhibitor might affect the tumor microenvironment and for exploring potential combinations with immunotherapies. In a J558 syngeneic mouse model, treatment with a Cdc7 inhibitor led to complete tumor regression in a portion of the treated mice. researchgate.net

Genetically engineered mouse models (GEMMs), which are designed to more accurately reflect the genetic complexities of human cancers, have also been employed to study the effects of Cdc7 inhibition. While specific data for Cdc7-IN-1 in GEMMs is limited in the available literature, these models are instrumental in validating the therapeutic target and understanding the molecular determinants of response. For example, another Cdc7 inhibitor, XL413, has been shown to promote the infiltration of immune cells in genetically engineered mouse models of small-cell lung cancer.

Impact on Tumor Growth, Regression, and Metastasis in Preclinical Settings

The primary endpoint in many preclinical studies of Cdc7 inhibitors is the assessment of their impact on tumor growth. In various xenograft models, where human tumor cells are implanted into immunodeficient mice, Cdc7 inhibitors have demonstrated significant antitumor activity. For example, the Cdc7 inhibitor XL413 was shown to inhibit tumor growth in a Colo-205 xenograft model. nih.gov Similarly, TAK-931 has exhibited significant antiproliferative effects in a broad range of in vivo preclinical cancer models, including patient-derived xenografts (PDXs). nih.gov

Tumor regression is a key indicator of a potent anticancer agent. In the J558-allograft mouse model, oral administration of the Cdc7 inhibitor TAK-931 resulted in complete regression in 4 out of 10 mice. researchgate.net These findings underscore the potential of Cdc7 inhibition to not only halt tumor progression but also to eliminate established tumors.

The effect of Cdc7 inhibitors on metastasis, the spread of cancer to distant organs, is a critical area of investigation. While direct evidence focusing on Cdc7-IN-1's impact on metastasis is not extensively detailed in the reviewed literature, the fundamental role of Cdc7 in cell proliferation suggests that its inhibition could indirectly limit the metastatic potential of cancer cells by curbing their ability to divide and establish secondary tumors.

| Cdc7 Inhibitor | Mouse Model | Cancer Type | Observed Effect on Tumor Growth |

| TAK-931 | J558 Syngeneic | - | Complete Regression in 40% of mice researchgate.net |

| XL413 | Colo-205 Xenograft | Colon | Tumor Growth Inhibition nih.gov |

| TAK-931 | Patient-Derived Xenograft | Pancreatic, Colon, Lung, Ovary | Significant Antitumor Efficacy nih.govresearchgate.net |

Pharmacodynamic Biomarker Assessment in Preclinical Samples

Pharmacodynamic (PD) biomarkers are crucial for confirming that a drug is engaging its target and exerting the expected biological effect. For Cdc7 inhibitors, a key and direct downstream target is the minichromosome maintenance complex subunit 2 (MCM2). Cdc7 kinase phosphorylates MCM2, a critical step for the initiation of DNA replication. nih.gov

Resistance Mechanisms and Combination Therapeutic Strategies Involving Cdc7 in 1

Identification of Acquired Resistance Pathways to Cdc7 Kinase Inhibition

Acquired resistance to Cdc7 kinase inhibition can arise through various mechanisms, broadly categorized as genetic and epigenetic alterations or the activation of compensatory pathways.

Genetic and Epigenetic Mechanisms of Resistance

Genetic and epigenetic alterations can contribute to acquired resistance to Cdc7 inhibitors. While specific genetic alterations directly conferring resistance to Cdc7-IN-1 are still under investigation, general mechanisms of resistance to DNA-damaging agents and targeted therapies can provide insights. These may involve alterations in genes related to DNA repair pathways, cell cycle regulation, or drug metabolism. Epigenetic modifications, such as changes in DNA methylation or histone modification, can also lead to altered gene expression profiles that promote resistance. For instance, overexpression of CDC7 itself has been associated with acquired resistance to chemotherapy in some cancers. aacrjournals.org

Compensatory Pathway Activation and Cross-Resistance

Cancer cells can activate alternative signaling pathways to compensate for the inhibition of Cdc7. This compensatory activation can maintain cell cycle progression and survival despite Cdc7 inhibition, leading to resistance. For example, some studies suggest that CDK1 activity can partially compensate for decreased levels of CDC7 kinase activity. rupress.org Additionally, the activation of other kinases involved in DNA replication and repair may contribute to resistance. Cross-resistance to other drugs with different mechanisms of action is also a concern in the context of acquired resistance to targeted therapies. acs.org

Strategies to Circumvent or Overcome Cdc7-IN-1 Resistance

To overcome or circumvent resistance to Cdc7-IN-1, rational combination therapies are being explored. These strategies aim to target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.

Rational Combination Therapies with Cdc7-IN-1

Combining Cdc7-IN-1 with other therapeutic agents that target complementary pathways or exploit vulnerabilities created by Cdc7 inhibition holds significant promise.

Cdc7 plays a role in both DNA replication initiation and the DNA damage response. google.comaacrjournals.org Inhibiting Cdc7 can induce DNA replication stress. patsnap.comnih.gov Combining Cdc7 inhibitors with inhibitors of other key DDR proteins, such as PARP inhibitors or WEE1 inhibitors, can lead to synergistic anti-tumor effects by overwhelming the cancer cell's ability to repair DNA damage. patsnap.comnih.govnih.gov

Studies have shown that combining Cdc7 inhibitors with PARP inhibitors can enhance anti-tumor efficacy, particularly in cancers with existing DNA repair deficiencies or those that develop resistance to PARP inhibitors. google.comnih.govnih.govresearchgate.net Mechanistically, this combination can lead to considerable DNA damage and replication stress. nih.govnih.gov For example, the CDC7 inhibitor XL413 has been shown to synergistically enhance the anti-tumor efficacy of the PARP inhibitor Olaparib in ovarian cancer, inducing significant DNA damage and replication stress and activating the cGAS/STING signaling pathway, which can boost antitumor immunity. nih.govnih.govresearchgate.net

Similarly, combining Cdc7 inhibitors with WEE1 inhibitors has shown synergistic cell death in preclinical models, such as Ewing sarcoma. nih.govnih.govresearchgate.netaacrjournals.org WEE1 inhibition can force premature mitotic entry in cells with under-replicated DNA caused by Cdc7 inhibition, leading to mitotic catastrophe and apoptosis. nih.govnih.govresearchgate.netaacrjournals.org

The synergistic effects of combining Cdc7 inhibitors with DDR inhibitors are summarized in the table below:

| Combination Partner | Proposed Mechanism of Synergy | Preclinical Evidence |

| PARP Inhibitors | Increased DNA damage and replication stress, potential induction of "BRCAness", activation of cGAS/STING pathway. | Synergistic efficacy in ovarian cancer, enhances Olaparib sensitivity. nih.govnih.govresearchgate.net |

| WEE1 Inhibitors | Induction of premature mitotic entry and mitotic catastrophe due to under-replicated DNA. | Synergistic cell death in Ewing sarcoma models. nih.govnih.govresearchgate.netaacrjournals.org |

| ATR/CHK1 Inhibitors | Potentiation of replication stress and synergistic induction of DNA damage. | Synergistic effects in liver cancer cell lines resistant to ATR/CHK1 inhibitors. nih.govresearchgate.net |

Combining Cdc7-IN-1 with conventional chemotherapeutic agents, particularly those that induce DNA damage, can also lead to synergistic effects. patsnap.comaacrjournals.orgnih.gov Cdc7 inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy by impairing DNA repair mechanisms and enhancing replication stress. nih.govresearchgate.net

Preclinical studies have demonstrated synergistic effects of Cdc7 inhibitors with various chemotherapeutic agents in different cancer types. For instance, the CDC7 inhibitor XL413 showed synergistic effects with cisplatin (B142131) and etoposide (B1684455) in chemo-resistant small-cell lung cancer cells, increasing apoptosis and inducing G1/S phase arrest and DNA damage. nih.govresearchgate.netnih.gov Another study indicated that the CDC7 inhibitor TAK-931 enhanced the antiproliferative activity of certain DNA-damaging chemotherapeutic drugs across a broad spectrum of cancer cell lines. nih.gov This synergy may be due to the suppression of homologous recombination repair activity by CDC7 inhibitors, which delays recovery from DNA damage. nih.govresearchgate.net The combination of the CDC7 inhibitor XL413 with carboplatin (B1684641) has also shown enhanced chemotherapeutic effects in ovarian cancer models, potentially by inhibiting homologous recombination repair. researchgate.net

The table below summarizes preclinical findings on combining Cdc7 inhibitors with chemotherapeutic agents:

| Chemotherapeutic Agent Class | Examples | Proposed Mechanism of Synergy | Preclinical Evidence |

| DNA-Damaging Agents | Cisplatin, Etoposide, Carboplatin, Oxaliplatin (B1677828), Mitomycin C, SN-38, Topotecan | Impaired DNA repair (e.g., homologous recombination), enhanced replication stress, increased apoptosis. | Synergistic effects observed in SCLC, ovarian cancer, and a broad range of cancer cell lines. nih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.net |

| Topoisomerase Inhibitors | Topotecan, SN-38 | Impairment of DNA replication and repair. | Suggested synergistic effect in killing tumor cells. aacrjournals.orgnih.govresearchgate.net |

| Alkylating Agents | Cisplatin, Carboplatin, Oxaliplatin, Mitomycin C | Impairment of DNA replication and repair. | Synergistic effects observed in SCLC and ovarian cancer. nih.govresearchgate.netnih.govresearchgate.net |

Further research is ongoing to fully elucidate the complex interactions between Cdc7-IN-1 and various resistance pathways and to identify optimal combination partners and treatment regimens for different cancer types.

Integration with Targeted Therapies (e.g., BRAF Inhibitors)

Targeting CDC7 in combination with other targeted therapies, such as BRAF inhibitors, has shown potential in overcoming resistance mechanisms. Studies have investigated the role of CDC7 in resistance to BRAF V600E inhibitors in melanoma cells. Vemurafenib-resistant melanoma cells have shown persistent expression of CDC7 and prolonged activity of MCM2, a downstream target of CDC7. researchgate.netnih.gov Treatment with low concentrations of the CDC7 inhibitor TAK-931 (simurosertib) sensitized these resistant cells to Vemurafenib and reduced colony formation. researchgate.netnih.gov This suggests that dual targeting of CDC7 and BRAF V600E could reduce the development of resistance against Vemurafenib. researchgate.netnih.gov

Another area of investigation involves combining CDC7 inhibitors with inhibitors of the ATR-CHK1 signaling pathway. For liver cancer cells resistant to ATR or CHK1 inhibition, treatment with CDC7 inhibitors induces significant DNA replication stress, leading to striking synergy with ATR or CHK1 inhibitors. researchgate.netnih.gov This synergy is thought to arise from abnormalities in mitosis, inducing mitotic catastrophe. researchgate.netnih.gov

Furthermore, CDC7 inhibitors are being explored in combination with PARP inhibitors, particularly in the context of overcoming PARP inhibitor resistance in ovarian cancer. Resistance to PARP inhibitors in ovarian cancer has been linked to aberrant cell cycle-related pathways. nih.gov The CDC7 inhibitor XL413 has been identified as synergistically enhancing the anti-tumor efficacy of the PARP inhibitor Olaparib in ovarian cancer models. nih.gov This combination induces considerable DNA damage and replication stress, leading to increased sensitivity to Olaparib and triggering a robust type-I interferon response through the activation of the cGAS/STING signaling pathway. nih.gov

Combining CDC7 inhibitors with BET inhibitors has also shown synergistic effects, particularly in cancer cells with an inactive TP53 pathway or elevated levels of cyclin E1. biorxiv.org The CDC7 inhibitor XL413, which disrupts the phosphorylation of MCM2, demonstrated a robust synergistic effect with the BET inhibitor AZD5153 across various cancer cell lines. biorxiv.org This combination results in unresolved DNA damage and R-loop formation, increasing genomic instability and potentially leading to a synthetic lethal interaction. biorxiv.org

Neuroendocrine (NE) transformation is a mechanism of resistance to targeted therapy in lung and prostate adenocarcinomas. researchgate.netaacrjournals.org Studies have shown that CDC7 is upregulated in clinical samples undergoing NE transformation, and TP53/RB1 inactivation induces sensitivity to the CDC7 inhibitor simurosertib (B610845). aacrjournals.orgascopubs.org Combining simurosertib with targeted therapy in preclinical models of NE transformation was able to suppress NE transformation and significantly delay tumor relapse. aacrjournals.orgascopubs.org This effect is potentially mediated by CDC7 inhibition-induced MYC degradation. aacrjournals.org

Synergy with Immune Checkpoint Inhibitors in Preclinical Models

Preclinical studies suggest that CDC7 inhibitors can enhance the efficacy of immune checkpoint inhibitors (ICIs). CDC7 inhibitor-mediated DNA replication stress and chromosomal instability appear to activate anti-tumor immunity, thereby increasing sensitivity to ICIs. ncc.go.jp For instance, the CDC7 inhibitor TAK-931 has been shown to enhance the antitumor activity of anti-mouse PD-1, anti-mouse PD-L1, and anti-mouse CTLA-4 antibodies in preclinical syngeneic mouse models. ncc.go.jpaacrjournals.org TAK-931 induced replication stress, generating aneuploid cells with a senescence-associated secretory phenotype (SASP) that highly expressed inflammatory cytokines and chemokines. aacrjournals.org Transcriptome analyses revealed significant enrichment of inflammatory cytokine and chemokine hallmarks in TAK-931-induced aneuploid cells. aacrjournals.org Immune profiling studies demonstrated increased accumulation of tumor-infiltrating immune cells, such as CD8+ T and CD4+ T cells, in TAK-931-treated tumors, while the number of immune suppressive myeloid-derived suppressor cells decreased. aacrjournals.org These findings indicate that CDC7 inhibition can activate anti-tumor immune responses and sensitize tumors to immune checkpoint blockade. ncc.go.jpaacrjournals.org

Development of Next-Generation Cdc7 Kinase Inhibitors and Allosteric Modulators

Given the crucial role of CDC7 in DNA replication and its overexpression in many cancers, there is ongoing research into developing next-generation CDC7 inhibitors. patsnap.comresearchgate.netresearchgate.nettandfonline.com While several ATP-competitive CDC7 inhibitors have been developed and some have progressed to clinical trials, they have faced challenges, including dose-limiting toxicities and lack of sufficient selectivity. researchgate.nettandfonline.comnih.govnih.gov This has highlighted the need for identifying novel chemical scaffolds and exploring alternative inhibition mechanisms. researchgate.nettandfonline.com

The discovery of allosteric modulators of CDC7 represents a significant opportunity in this field. researchgate.netnih.govtandfonline.com Allosteric sites are generally less conserved among kinase proteins, potentially allowing for more selective modulation of CDC7 activity compared to ATP-competitive inhibitors. researchgate.netnih.gov Computational approaches have been used to identify new druggable cavities on the human CDC7 structure and subsequently selective CDC7 inhibitors with allosteric modulation, particularly targeting pockets involved in the interaction between CDC7 and its activator DBF4. researchgate.nettandfonline.comgithub.io Some molecules, including the antimicrobial agent clofoctol, have been identified to allosterically target CDC7 by interrupting the CDC7-DBF4 protein-protein interaction. nih.gov These compounds have shown the ability to selectively inhibit CDC7, block DNA replication, and delay cell cycle progression in cancer cells. nih.gov

Examples of CDC7 inhibitors that have been investigated include TAK-931 (simurosertib) and XL413. nih.govnih.govnih.govbiorxiv.orgncc.go.jpresearchgate.netbohrium.comguidetoimmunopharmacology.orgwikipedia.orgmdpi.comlarvol.comfrontiersin.orgnih.gov TAK-931 is described as a novel, highly specific, orally active CDC7-selective inhibitor that has shown broad spectrum antitumor efficacy in preclinical models and is being evaluated in clinical trials. ncc.go.jpresearchgate.netbohrium.comguidetoimmunopharmacology.orglarvol.com XL413 is another selective CDC7 inhibitor that has been researched for cancer treatment and has shown synergistic effects in combination with other therapies in preclinical studies. nih.govnih.govbiorxiv.orgwikipedia.orgmdpi.comnih.gov Monzosertib (AS-0141) is an investigational CDC7 inhibitor with a unique time-dependent inhibitory mechanism, showing potent antiproliferative activity against various cancer cell lines and synergistic effects in combination with standard-of-care treatments in preclinical models. carnabio.com SGR-2921 is another oral small molecule inhibitor of CDC7 with potent anti-proliferative activity in AML preclinical models and is being evaluated in a Phase 1 clinical trial. larvol.comashpublications.org

Exploration of Novel Cellular Vulnerabilities in Resistant Models

Understanding the mechanisms of resistance to existing therapies and CDC7 inhibitors themselves is crucial for identifying novel cellular vulnerabilities that can be exploited therapeutically. Resistance to targeted therapies, such as BRAF inhibitors and ATR/CHK1 inhibitors, has been linked to dependencies on CDC7. researchgate.netnih.govresearchgate.netnih.gov This suggests that inhibiting CDC7 can be a strategy to overcome resistance in these contexts.

Neuroendocrine transformation, a resistance mechanism to targeted therapies in lung and prostate adenocarcinomas, has been identified as a setting where tumors exhibit increased dependency on CDC7 due to TP53 and RB1 inactivation. researchgate.netaacrjournals.orgascopubs.org Targeting CDC7 in these tumors represents a potential strategy to prevent or delay resistance. aacrjournals.orgascopubs.org

Resistance to chemotherapy agents like oxaliplatin in colorectal cancer cells has also been shown to be overcome by pharmacological inhibition of CDC7 with inhibitors like XL413. mdpi.com This combination reduced tumor ball formation, clone creation, and cell proliferation in oxaliplatin-resistant cells and significantly reduced xenograft tumor formation in vivo. mdpi.com

Genome-wide CRISPR/Cas9 screening has been employed to identify genetic determinants of resistance to chemotherapy and pinpoint potential synergistic targets. mdpi.comnih.govresearchgate.net Such screens have identified CDC7 as a potential synergistic target in chemo-resistant small-cell lung cancer (SCLC). nih.govresearchgate.net Silencing CDC7 in chemo-resistant SCLC cells decreased the IC50 of chemotherapy and improved its efficacy. nih.govresearchgate.net

The interplay between BET proteins and the pre-replication complex also reveals therapeutic vulnerabilities. biorxiv.org Reducing origin licensing or replication initiation, for example, by inhibiting CDC7, makes cancer cells more susceptible to BET inhibitors. biorxiv.org This suggests a vulnerability in cancer cells where simultaneous targeting of CDC7 and BET proteins could be effective.

The persistent expression of CDC7 and prolonged activity of MCM2 in BRAF inhibitor-resistant melanoma cells highlight the CDC7/MCM2-7 pathway as a potential vulnerability in this resistant setting. researchgate.netnih.gov Targeting this pathway with CDC7 inhibitors can re-sensitize cells to BRAF inhibitors. researchgate.netnih.gov

The observation that CDC7 inhibition induces DNA replication stress and activates anti-tumor immunity in preclinical models suggests that the immune system itself represents a vulnerability that can be leveraged in combination with CDC7 inhibitors to enhance therapeutic outcomes, particularly in tumors with low immunogenicity. ncc.go.jpaacrjournals.orgpatsnap.com

Methodological Approaches and Research Tools Utilized in Cdc7 in 1 Studies

Biochemical and Biophysical Techniques for Cdc7-IN-1 Characterization

Biochemical and biophysical methods are fundamental for dissecting the direct interaction between Cdc7-IN-1 and the Cdc7 kinase, as well as understanding the enzymatic consequences of this interaction.

Enzyme Assays and Kinase Activity Profiling

Enzyme assays are a cornerstone of Cdc7-IN-1 research, providing quantitative data on its ability to inhibit Cdc7 kinase activity. These assays typically involve incubating purified recombinant Cdc7-Dbf4 kinase with a suitable substrate (such as a peptide derived from MCM2, a key Cdc7 substrate) and ATP in the presence of varying concentrations of Cdc7-IN-1 bpsbioscience.compromega.compromega.commolbiolcell.orgnih.gov. The resulting kinase activity is then measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced from ATP hydrolysis.

One widely used method is the ADP-Glo™ Kinase Assay, which is a luminescent assay that measures the ADP produced during the kinase reaction bpsbioscience.compromega.compromega.com. The ADP is converted to ATP, which is then quantified using a luciferase reaction, generating a luminescent signal directly proportional to the kinase activity bpsbioscience.compromega.com. This method is well-suited for measuring the effects of chemical compounds on purified kinases and is ideal for both primary screening and kinase selectivity profiling promega.com. Studies have utilized this assay format with recombinant human Cdc7/Dbf4 and a substrate like PDKtide or a biotinylated peptide derived from MCM2 to determine the IC50 value of inhibitors like Cdc7-IN-1 bpsbioscience.compromega.comnih.gov. For instance, Cdc7-IN-1 has been characterized as a highly potent ATP-competitive inhibitor of Cdc7 kinase with an IC50 value of 0.6 nM at 1 mM ATP medchemexpress.com.

Kinase activity profiling involves testing Cdc7-IN-1 against a panel of various kinases to assess its selectivity. This is crucial for understanding potential off-target effects, although specific profiling data for Cdc7-IN-1 against a broad panel was not detailed in the provided search results. However, the characterization of other Cdc7 inhibitors like PHA-767491 and XL413 often includes such profiling researchgate.netmdpi.comnih.gov.

Ligand Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Ligand binding assays, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), provide valuable insights into the binding kinetics and thermodynamics of the interaction between Cdc7-IN-1 and the Cdc7-Dbf4 complex nih.govnih.govbiorxiv.orgnicoyalife.com.

SPR is a label-free technique that measures the binding of a molecule in solution (the analyte, e.g., Cdc7-IN-1) to a molecule immobilized on a sensor surface (the ligand, e.g., Cdc7-Dbf4) in real time nih.govbiorxiv.orgnicoyalife.com. This allows for the determination of binding affinity, association rate constants (k_on), and dissociation rate constants (k_off) nih.govbiorxiv.orgnicoyalife.com. A slow off-rate, as reported for Cdc7-IN-1 medchemexpress.com, suggests a stable interaction with the target kinase. While the provided search results mention SPR in the context of DNA-binding polyamides and general biomolecular interactions, they highlight its utility in determining binding kinetics and affinity nih.govnih.govbiorxiv.orgnicoyalife.com. Applying SPR to Cdc7-IN-1 would involve immobilizing Cdc7-Dbf4 on a chip and flowing different concentrations of Cdc7-IN-1 over the surface to measure binding responses.

ITC measures the heat released or absorbed during a molecular interaction, providing a complete thermodynamic profile of the binding event, including the binding affinity (K_a or K_d), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) nih.govnih.govbiorxiv.orgnicoyalife.com. ITC experiments typically involve titrating a solution of one binding partner into a solution of the other while monitoring the heat changes nicoyalife.com. Like SPR, the provided search results discuss ITC in the context of DNA-ligand binding, illustrating its capability to determine binding thermodynamics and affinity nih.govnih.gov. For Cdc7-IN-1, ITC could be used to quantify the heat change upon binding to Cdc7-Dbf4 and determine the thermodynamic driving forces of the interaction.

Mass Spectrometry for Proteomic and Phosphoproteomic Analysis

Mass spectrometry (MS) is a powerful tool used in Cdc7-IN-1 studies for proteomic and phosphoproteomic analysis, allowing for the identification and quantification of proteins and their phosphorylation states in cells treated with the inhibitor molbiolcell.orgnih.govoup.comfrontiersin.orgmdpi.com.

Proteomics involves the large-scale study of proteins, providing a snapshot of protein abundance changes in response to Cdc7-IN-1 treatment oup.comfrontiersin.org. This can help identify pathways or processes affected by long-term Cdc7 inhibition beyond the direct target.

Phosphoproteomics specifically focuses on the identification and quantification of protein phosphorylation sites molbiolcell.orgnih.govoup.comfrontiersin.orgmdpi.com. Since Cdc7 is a kinase, its primary function is to phosphorylate substrate proteins, most notably the MCM complex bpsbioscience.compromega.comyeastgenome.orgmolbiolcell.orgnih.gov. Phosphoproteomic analysis can directly assess the extent to which Cdc7-IN-1 inhibits the phosphorylation of known Cdc7 substrates like MCM2 (specifically at sites like Ser40 and Ser53) researchgate.netmolbiolcell.org. Changes in the phosphorylation status of other proteins can also reveal downstream signaling pathways affected by Cdc7 inhibition nih.gov. Quantitative phosphoproteomics, often employing labeling techniques like SILAC or TMT, or label-free quantification, allows for the comparison of phosphorylation levels between treated and untreated cells frontiersin.orgmdpi.com. Studies using mass spectrometry have confirmed that Cdc7 inhibitors reduce MCM2 phosphorylation at Cdc7-dependent sites researchgate.netmolbiolcell.org. Furthermore, phosphoproteomic analysis in cells with acute degradation of Cdc7 has revealed changes indicative of altered kinase activity, including that of Cdk1 nih.gov.

Cell-Based Assays for Evaluating Cdc7-IN-1 Biological Effects

Cell-based assays are essential for evaluating the biological impact of Cdc7-IN-1 in a cellular context, assessing its effects on cell viability, proliferation, cell cycle progression, and induction of apoptosis.

High-Throughput Screening (HTS) Methodologies

High-Throughput Screening (HTS) methodologies are employed to screen large libraries of compounds to identify potential Cdc7 inhibitors ashpublications.orgnih.govresearchgate.net. While Cdc7-IN-1 itself might be a result of such screens or a compound developed subsequently, HTS is a critical initial step in identifying lead compounds targeting Cdc7. HTS assays for Cdc7 inhibition are typically enzyme-based, measuring the reduction in Cdc7 kinase activity in the presence of test compounds in a miniaturized format suitable for automated screening ashpublications.orgresearchgate.net. Robust HTS assays for Cdc7 kinase activity have been developed, displaying good signal-to-noise ratios and Z' values, indicating their suitability for screening large compound libraries researchgate.net. The identification of compounds like PHA-767491 from HTS efforts underscores the utility of this approach in Cdc7 inhibitor discovery ashpublications.orgnih.gov.

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Flow cytometry is a widely used technique in Cdc7-IN-1 studies to analyze its effects on cell cycle distribution and induce apoptosis tandfonline.comnih.govoncotarget.comresearchgate.netashpublications.orgdovepress.comnih.govauctoresonline.org. This method allows for the rapid and quantitative analysis of individual cells within a population based on their fluorescent properties auctoresonline.org.

For cell cycle analysis, cells are typically stained with a fluorescent dye that intercalates into DNA, such as propidium (B1200493) iodide (PI) oncotarget.comnih.govauctoresonline.org. The intensity of the fluorescence signal is proportional to the DNA content, allowing for the distinction of cells in different phases of the cell cycle (G1, S, and G2/M) auctoresonline.org. Inhibition of Cdc7, which is essential for S-phase initiation, is expected to lead to an accumulation of cells in the G1 phase and a reduction in the S phase nih.govoncotarget.comresearchgate.netdovepress.com. Flow cytometry can quantify these changes in cell cycle distribution over time following Cdc7-IN-1 treatment nih.govoncotarget.comresearchgate.netdovepress.comnih.gov. Studies with Cdc7 inhibitors like PHA-767491 have shown significant increases in the percentage of cells in the G0/G1 phase and decreases in the S phase nih.govresearchgate.net.

Apoptosis detection using flow cytometry often involves staining cells with Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, and a vital dye like PI, which stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells) nih.govoncotarget.comresearchgate.netashpublications.org. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations nih.govoncotarget.comresearchgate.netashpublications.org. A hallmark of apoptosis detectable by flow cytometry is the appearance of a sub-G1 peak, representing fragmented DNA in apoptotic cells oncotarget.comashpublications.org. Research has demonstrated that Cdc7 inhibition by compounds like PHA-767491 increases the percentage of apoptotic cells, as detected by Annexin V staining and the presence of a sub-G1 peak nih.govoncotarget.comresearchgate.netashpublications.org.

Flow cytometry can also be combined with other techniques, such as BrdU incorporation assays, to assess DNA synthesis and its inhibition by Cdc7-IN-1 tandfonline.com. BrdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA, and its detection by fluorescent antibodies coupled with DNA staining allows for the analysis of cells actively undergoing DNA replication tandfonline.com.

Compound Table

| Compound Name | PubChem CID |

| Cdc7-IN-1 | 135761798 guidetoimmunopharmacology.org |

Detailed Research Findings (Examples from Search Results)

PHA-767491, another Cdc7 inhibitor, was identified from HTS and characterized as an ATP-competitive inhibitor with an IC50 of 10 nM nih.gov. It inhibited Cdc7-directed phosphorylation of Mcm2 and DNA synthesis, inducing cell death in cancer cell lines but not normal cells nih.gov.

Flow cytometry studies showed that downregulation or inhibition of Cdc7 in esophageal squamous cell carcinoma cells increased the percentage of cells in G0/G1 phase and decreased those in S phase nih.govresearchgate.net. It also increased apoptosis nih.govresearchgate.netdovepress.com.

In pancreatic cancer cells, Cdc7 knockdown or inhibition with PHA-7674491 resulted in marked apoptotic cell death, with a prominent sub-G1 peak observed via flow cytometry and confirmed by Annexin V labeling oncotarget.com.

Mass spectrometry analysis in cells with acute Cdc7 degradation showed changes in Mcm protein phosphorylation and indicated increased Cdk1 kinase activity nih.gov.

Studies on MCM2 phosphorylation by Cdc7/Dbf4 using mass spectrometry identified Ser27, Ser41, and Ser139 as main phosphorylation sites in vitro molbiolcell.org. In vivo analysis showed cell cycle-regulated phosphorylation of chromatin-bound MCM2 by Cdc7/Dbf4 molbiolcell.org.

Interactive Data Tables (Illustrative - based on search findings)

Table 1: Effect of Cdc7 Inhibition (PHA-767491) on Cell Cycle Distribution in KYSE150 Cells nih.govresearchgate.net

| Treatment | % Cells in G0/G1 | % Cells in S |

| Scrambled siRNA | Data not explicitly provided for G0/G1 vs S in this context, but control distribution would be expected. | Data not explicitly provided. |

| siCDC7 | Increased | Decreased |

| PHA-767491 | Increased | Decreased |

Table 2: Effect of Cdc7 Inhibition (PHA-767491) on Apoptosis in KYSE150 Cells nih.govresearchgate.netdovepress.com

| Treatment | % Apoptosis |

| Scrambled siRNA | 6.9% |

| siCDC7 | 16.8% |

| PHA-767491 | 25.5% |

Immunofluorescence and Live-Cell Imaging Techniques

Immunofluorescence and live-cell imaging are valuable tools for visualizing the cellular effects of CDC7 inhibition. Immunofluorescence allows for the detection and localization of specific proteins, such as CDC7 itself or its substrates like MCM2, within fixed cells. aacrjournals.orgptglab.com This can help confirm the presence and distribution of CDC7 and assess changes in its levels or phosphorylation status upon inhibitor treatment. aacrjournals.orgresearchgate.net

Gene Expression Analysis (e.g., siRNA/shRNA knockdown, qRT-PCR, RNA-seq)

Gene expression analysis techniques are fundamental for understanding how modulating CDC7 levels or activity impacts the transcriptome. These methods include knockdown strategies and quantitative measurement of mRNA levels.

siRNA/shRNA knockdown: Small interfering RNA (siRNA) or short hairpin RNA (shRNA) are used to specifically reduce the expression of the CDC7 gene. dovepress.comoncotarget.comnih.gov This allows researchers to study the phenotypic consequences of CDC7 depletion, such as effects on cell proliferation, cell cycle progression, and apoptosis. dovepress.comoncotarget.com Studies have shown that knockdown of CDC7 can inhibit proliferation, induce cell cycle arrest (e.g., in G0/G1 phase), and promote apoptosis in various cancer cell lines. dovepress.comoncotarget.com

qRT-PCR: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of CDC7 and other genes of interest. aacrjournals.orghorizondiscovery.com This technique can confirm the efficiency of siRNA/shRNA knockdown and assess changes in the expression of downstream genes or pathways affected by CDC7 inhibition. nih.govresearchgate.net For example, qRT-PCR has been used to show the downregulation of CDC7 mRNA upon p53 activation and the upregulation upon p53 silencing. nih.gov It has also been used to demonstrate the downregulation of CDC7 and other cell cycle-related genes following depletion of MCM2 or CCNB1. researchgate.net

RNA-seq: RNA sequencing (RNA-seq) provides a comprehensive view of the transcriptome, allowing for the identification of all genes whose expression is altered by CDC7 inhibition or knockdown. aacrjournals.org This high-throughput method can reveal broader pathway changes and identify potential biomarkers or resistance mechanisms. RNA-seq analysis has been used to identify genes regulated by factors that interact with CDC7 pathways. aacrjournals.org

These techniques collectively provide insights into the transcriptional and functional consequences of targeting CDC7.

Preclinical Animal Model Design and Execution

Preclinical animal models are essential for evaluating the efficacy and understanding the in vivo effects of CDC7 inhibitors like Cdc7-IN-1. These models aim to mimic human disease conditions to assess the potential therapeutic benefit.

Establishment and Characterization of Xenograft and Syngeneic Models

Two primary types of animal models are commonly used in preclinical cancer research: xenograft and syngeneic models. pharmalegacy.com